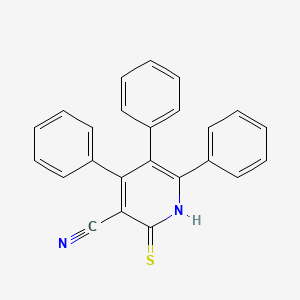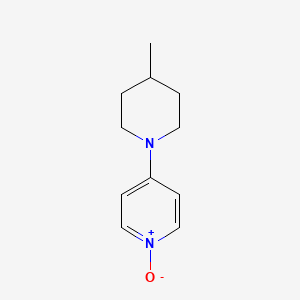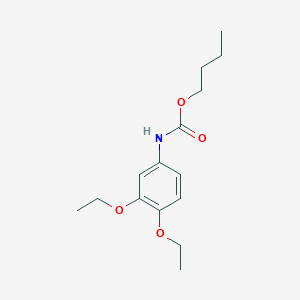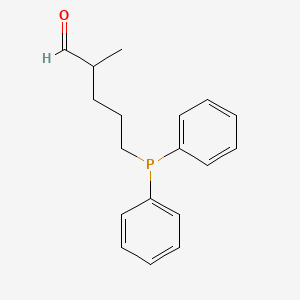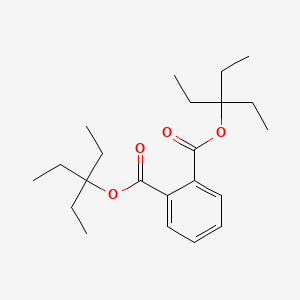
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C22H34O4 and a molecular weight of 362.503 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate involves the reaction of 3-ethyl-3-pentanol with phthaloyl chloride . The reaction typically occurs under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
3-ethyl-3-pentanol+phthaloyl chloride→Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate
Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize the process and reduce costs.
Análisis De Reacciones Químicas
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Research studies may explore its effects on biological systems.
Industry: Used in the production of polymers, resins, and other industrial materials.
Comparación Con Compuestos Similares
Bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate can be compared with other similar compounds such as:
Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar structural features.
Dioctyl phthalate (DOP): Another plasticizer with comparable properties.
Diisononyl phthalate (DINP): Used in similar industrial applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.
Propiedades
| 111983-09-6 | |
Fórmula molecular |
C22H34O4 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
bis(3-ethylpentan-3-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-7-21(8-2,9-3)25-19(23)17-15-13-14-16-18(17)20(24)26-22(10-4,11-5)12-6/h13-16H,7-12H2,1-6H3 |
Clave InChI |
SEBKNCYVSZUHCC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




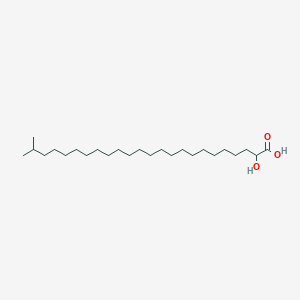
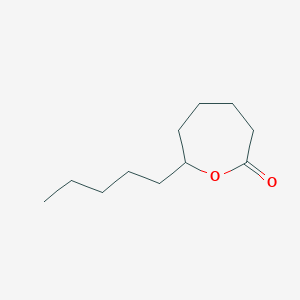
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/no-structure.png)

